1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea
Description
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea is a synthetic urea derivative featuring a rigid adamantane core, a furan heterocycle, and a thiomorpholine moiety.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c25-20(23-21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-2-1-5-26-19)24-3-6-27-7-4-24/h1-2,5,15-18H,3-4,6-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTXRDEANJMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl Urea Derivatives with Heteroaryl Substituents
describes 1-(1-adamantyl)-3-heteroaryl ureas synthesized for anti-tuberculosis (TB) activity. Key comparisons:
- Structural Insights : The target compound’s thiomorpholinyl group introduces a sulfur atom, which may enhance binding to metalloenzymes compared to oxygen-containing morpholine analogs . However, furan’s lower electron density compared to thiophene (in compound 40, ) could reduce π-π stacking interactions in biological targets.
Adamantane-Urea Derivatives with Extended Pharmacophores
, and 12 highlight compounds with adamantane cores coupled to diverse pharmacophores:
- Functional Group Impact: The target compound lacks electron-donating groups (e.g., dimethylamino in ’s 5b), which could reduce solubility compared to analogs like AUDA (), where a dodecanoic acid chain improves hydrophilicity .
- Synthetic Flexibility : The thiomorpholin-ethyl linker in the target compound may offer conformational flexibility absent in rigid bicycloheptane derivatives () .
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